molecular formula C8H8O3 B13538552 3-Oxotricyclo[2.2.1.0,2,6]heptane-1-carboxylicacid

3-Oxotricyclo[2.2.1.0,2,6]heptane-1-carboxylicacid

Cat. No.: B13538552
M. Wt: 152.15 g/mol
InChI Key: MXZJIERICGLXSK-UHFFFAOYSA-N
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Description

3-Oxotricyclo[2.2.1.0,2,6]heptane-1-carboxylic acid is a compound with the molecular formula C8H8O3 and a molecular weight of 152.15 g/mol . It is a tricyclic compound with a unique structure that makes it an interesting subject for various chemical studies and applications.

Preparation Methods

The synthesis of 3-Oxotricyclo[2.2.1.0,2,6]heptane-1-carboxylic acid can be achieved through several methods. One common approach involves the use of norbornadiene as a starting material . The synthetic route typically includes the following steps:

    Cycloaddition Reaction: Norbornadiene undergoes a cycloaddition reaction to form the tricyclic structure.

    Oxidation: The tricyclic intermediate is then oxidized to introduce the keto group at the 3-position.

    Carboxylation: Finally, the carboxylic acid group is introduced at the 1-position through a carboxylation reaction.

Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

3-Oxotricyclo[2.2.1.0,2,6]heptane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form more complex derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The carboxylic acid group can participate in substitution reactions to form esters or amides.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and carboxylation reagents like carbon dioxide .

Scientific Research Applications

3-Oxotricyclo[2.2.1.0,2,6]heptane-1-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Oxotricyclo[2.2.1.0,2,6]heptane-1-carboxylic acid involves its interaction with specific molecular targets. The compound’s tricyclic structure allows it to fit into enzyme active sites, influencing enzyme activity and metabolic pathways. The keto and carboxylic acid groups play crucial roles in these interactions, facilitating binding and reactivity .

Comparison with Similar Compounds

3-Oxotricyclo[2.2.1.0,2,6]heptane-1-carboxylic acid can be compared with similar compounds such as:

The uniqueness of 3-Oxotricyclo[2.2.1.0,2,6]heptane-1-carboxylic acid lies in its specific tricyclic structure, which imparts distinct chemical properties and reactivity.

Properties

Molecular Formula

C8H8O3

Molecular Weight

152.15 g/mol

IUPAC Name

3-oxotricyclo[2.2.1.02,6]heptane-1-carboxylic acid

InChI

InChI=1S/C8H8O3/c9-6-3-1-4-5(6)8(4,2-3)7(10)11/h3-5H,1-2H2,(H,10,11)

InChI Key

MXZJIERICGLXSK-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3(C1C3C2=O)C(=O)O

Origin of Product

United States

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